Sodium p-toluenesulfinate
Overview
Description
Sodium p-toluenesulfinate, also known as this compound, is a useful research compound. Its molecular formula is C7H8NaO2S and its molecular weight is 179.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9077. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis
- Acyl Chloride Reactions : Sodium p-toluenesulfinate reacts with acetyl chloride to form various compounds like acetic anhydride and p-toluenesulfinyl chloride. This reaction provides insights into the formation of mixed anhydrides and their stability at low temperatures (Kobayashi, 1966).
Medical and Dental Applications
- Dental Adhesives : A study explored the use of this compound as a reducing agent in dental adhesives. It was found to improve the bonding durability of self-etch adhesives to caries-affected dentin (Prasansuttiporn et al., 2020).
Chemical Reactions
- Free Radical Reactions : this compound/copper(II) acetate has been used in free radical reactions, particularly in the synthesis of substituted naphthalene and isoquinoline derivatives (Wang et al., 1999).
Industrial Applications
- Biomass Liquefaction : In the context of biomass liquefaction, this compound was compared to other catalysts like sulfuric acid. It demonstrated significant efficiency in this process, suggesting its potential in bioresource technology (Xi et al., 2018).
Material Science
- Composite Anode for Sodium Ion Battery : this compound has been used in the synthesis of composite materials for sodium ion batteries, enhancing electrochemical performance (Liao et al., 2017).
Safety and Hazards
Future Directions
Sodium p-toluenesulfinate is a powerful building block for the synthesis of organosulfur compounds . It has multifaceted synthetic applications and substantial progress has been made over the last decade in its utilization . It is expected to continue to be a valuable resource in the field of organic chemistry.
Mechanism of Action
Target of Action
Sodium p-toluenesulfinate, also known as Sodium 4-methylbenzenesulfinate, is an organic compound that primarily targets the solubility of amphiphilic drugs in aqueous solutions . It enhances the solubility of these drugs, making it a crucial component in drug formulation and delivery .
Mode of Action
The compound acts as a hydrotrope, a substance that increases the solubility of another compound in a solution . By enhancing the solubility of amphiphilic drugs, this compound facilitates the dispersion of these drugs in aqueous solutions, thereby improving their bioavailability .
Biochemical Pathways
For instance, it is used as a reagent in the synthesis of heterocyclic compounds .
Pharmacokinetics
Its role in enhancing the solubility of amphiphilic drugs suggests that it may influence the bioavailability of these drugs .
Result of Action
The primary result of this compound’s action is the enhanced solubility of amphiphilic drugs in aqueous solutions . This increased solubility can improve the efficacy of these drugs by facilitating their dispersion and absorption in the body .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility-enhancing properties may be affected by the pH and temperature of the solution
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Sodium p-toluenesulfinate can be achieved by the reaction of p-toluenesulfonyl chloride with sodium sulfite.", "Starting Materials": [ "p-toluenesulfonyl chloride", "sodium sulfite", "water" ], "Reaction": [ "Dissolve p-toluenesulfonyl chloride in water.", "Add sodium sulfite to the solution and stir.", "Heat the mixture at 70-80°C for 3-4 hours.", "Cool the mixture and filter the precipitated solid.", "Wash the solid with water and dry it to obtain Sodium p-toluenesulfinate." ] } | |
CAS No. |
824-79-3 |
Molecular Formula |
C7H8NaO2S |
Molecular Weight |
179.19 g/mol |
IUPAC Name |
sodium;4-methylbenzenesulfinate |
InChI |
InChI=1S/C7H8O2S.Na/c1-6-2-4-7(5-3-6)10(8)9;/h2-5H,1H3,(H,8,9); |
InChI Key |
RGZQXXDYDJKKQA-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)[O-].[Na+] |
SMILES |
CC1=CC=C(C=C1)S(=O)[O-].[Na+] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)O.[Na] |
824-79-3 | |
Pictograms |
Irritant |
Related CAS |
536-57-2 (Parent) |
Synonyms |
Sodium-4-methylbenzenesulfinate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of sodium p-toluenesulfinate?
A1: The molecular formula of this compound is C7H7NaO2S. Its molecular weight is 178.18 g/mol (anhydrous). Commonly encountered as a dihydrate (C7H7NaO2S·2H2O), its molecular weight is 214.21 g/mol. []
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Researchers commonly employ various spectroscopic techniques to characterize this compound and related compounds. These include:
- FT-IR Spectroscopy: Provides information about functional groups present in the molecule, such as the characteristic S=O stretching vibrations in sulfones. [, ]
- NMR Spectroscopy (1H, 13C, DEPT, HSQC, HMBC): Offers detailed structural insights by analyzing the magnetic properties of atomic nuclei. Techniques like DEPT, HSQC, and HMBC further elucidate carbon-hydrogen connectivities. [, ]
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation patterns, providing valuable information about the structure and composition. []
Q3: How is this compound utilized in organic synthesis?
A3: this compound serves as a valuable reagent in numerous organic reactions, including:
- Nucleophilic Substitution: It acts as a sulfur nucleophile, displacing halides or triflates in various substrates to form sulfones. This property is particularly valuable in preparing diaryl sulfones and aryl vinyl sulfones through palladium-catalyzed coupling reactions. []
- Addition Reactions: this compound participates in conjugate addition reactions with α,β-unsaturated carbonyl compounds in the presence of catalysts like FeCl3 and TMSCl, resulting in β-sulfonation. []
- Cyclization Reactions: It plays a crucial role in the synthesis of quaternary carbon-centered chromans via the cyclization of ethyl 2-(2-hydroxyaryl)-2-oxoacetates with allenic esters or sulfones. []
Q4: Can you provide an example of a reaction mechanism involving this compound?
A4: In the palladium-catalyzed coupling of aryl halides with this compound, the following mechanism is proposed:
Q5: Is this compound known to exhibit any catalytic activity?
A6: Yes, this compound exhibits catalytic activity in specific reactions. It has been reported to catalyze the cyclotrimerization of aryl and alkyl isocyanates, leading to the formation of symmetrical trisubstituted isocyanurates. [] This catalytic activity is further enhanced when used in conjunction with tetrabutylammonium iodide (TBAI) under solvent-free conditions. []
Q6: What are some applications of reactions involving this compound?
A6: this compound plays a crucial role in synthesizing various compounds with diverse applications, including:
- Pharmaceuticals: Diaryl sulfones synthesized using this compound have been explored as potential inhibitors of signaling pathways governed by tyrosine kinases and the epidermal growth factor receptor. []
- Materials Science: Networked polymers with isocyanurate structures, prepared through the cyclotrimerization of diisocyanates catalyzed by this compound, show potential for high-performance applications due to their excellent thermal stability. []
- Sensors: Molecularly imprinted films (MIFs) for SPR sensors, prepared via copolymerization using this compound as a reducing agent, have shown promising results for detecting specific analytes, like theophylline, in various media. []
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